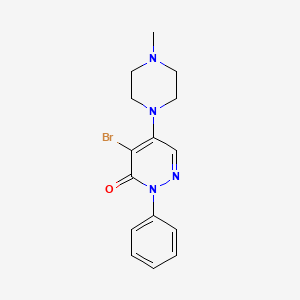![molecular formula C10H7FN2O3S B5755302 {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5755302.png)
{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, also known as FTOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FTOA is a thioester derivative of 1,3,4-oxadiazole, which is a five-membered ring containing nitrogen, oxygen, and sulfur atoms. This compound has been synthesized and studied extensively for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. In cancer cells, {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis (programmed cell death) in cancer cells. Inflammatory cells, {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects:
{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to have various biochemical and physiological effects in the body. In cancer cells, {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to induce apoptosis by activating tumor suppressor genes and inhibiting HDACs. In inflammatory cells, {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to reduce inflammation by inhibiting COX-2. {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has also been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is its relatively simple synthesis method, which allows for the production of high yields with good purity. {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid also has a wide range of potential applications in various fields. However, one limitation of {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is its limited solubility in water, which could affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the study of {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid. In medicine, further research could be done to explore the potential use of {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in the treatment of neurological disorders such as Alzheimer's disease. In agriculture, further research could be done to optimize the use of {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid as a selective herbicide. In material science, further research could be done to explore the potential use of {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid as a building block for the synthesis of novel materials. Overall, {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has the potential to be a valuable compound in various fields and further research could lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. The resulting compound is then reacted with 5-amino-1,3,4-oxadiazole in the presence of triethylamine to form {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid. This method has been optimized to produce high yields of {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid with good purity.
Applications De Recherche Scientifique
{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. In agriculture, {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to have herbicidal properties and could be used as a selective herbicide. In material science, {[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been studied for its potential use as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3S/c11-7-3-1-2-6(4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNUCHHUQNYGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5755239.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)

![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)
![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)


![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)

![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)
![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)